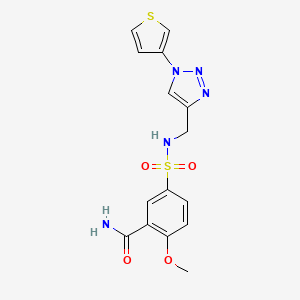![molecular formula C14H7F4N3O2S B2503454 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 385416-14-8](/img/structure/B2503454.png)
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" is a heterocyclic chemical substance known for its unique structure and significant applications in various fields, such as chemistry, biology, and medicine. The fusion of a pyrazole ring with a thiazole ring, adorned with fluorine and carboxylic acid functionalities, endows the compound with distinct physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the construction of the thiazole ring, followed by its functionalization. One common route involves the condensation of 3-fluorobenzaldehyde with thioamide in the presence of an oxidizing agent to form the thiazole core. This intermediate is then reacted with a trifluoromethylated pyrazole carboxylic acid under specific conditions such as solvent choice and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, optimized methods focusing on cost-efficiency and environmental sustainability are used. This involves employing catalysts and green chemistry principles to minimize waste and energy consumption. Continuous flow processes and microwave-assisted synthesis are emerging as effective techniques to enhance production efficiency and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidative transformations where the carboxylic acid group might be converted into higher oxidation states.
Reduction: Reduction reactions often target the carbonyl functionalities within the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonates, and alkylating agents under controlled temperatures and solvent conditions.
Major Products Formed
The major products of these reactions are usually derivatives of the original compound with modified functional groups, enhancing its applicability in diverse chemical contexts. For instance, oxidation might yield aldehydes or ketones, while reduction could form alcohol derivatives.
Aplicaciones Científicas De Investigación
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a broad spectrum of applications across various scientific domains:
Chemistry
The compound serves as a pivotal building block in the synthesis of more complex molecules due to its versatile reactive sites.
Biology
In biological research, it is explored for its potential as an enzyme inhibitor, interacting with key biological pathways.
Medicine
Medically, it shows promise in drug development, particularly in the design of anti-inflammatory and anticancer agents due to its ability to interact with specific molecular targets.
Industry
Industrially, it is utilized in the synthesis of high-performance materials and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound's mechanism of action is primarily attributed to its interaction with cellular proteins and enzymes. It acts by binding to the active sites of these molecules, thereby inhibiting their normal function. This inhibition can disrupt critical biological pathways, leading to desired therapeutic effects in medical applications.
Molecular Targets and Pathways
The primary molecular targets include kinases, proteases, and other enzymatic proteins involved in inflammatory and oncogenic pathways. By modulating these targets, the compound exerts its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
1-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
1-[4-(3-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups which confer distinct properties such as enhanced stability, selectivity in biological interactions, and higher efficacy in its applications. The presence of fluorine atoms significantly influences its lipophilicity and metabolic stability, differentiating it from similar compounds.
Propiedades
IUPAC Name |
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2S/c15-8-3-1-2-7(4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLFBAQPLVTJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
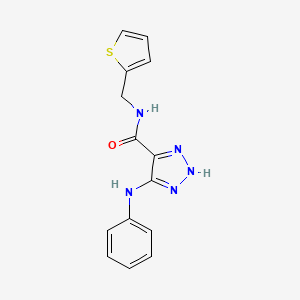
![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![1-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2503378.png)
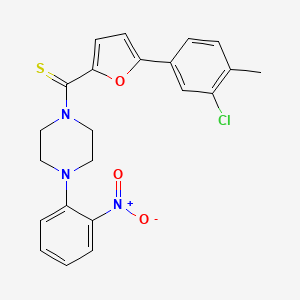
![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)
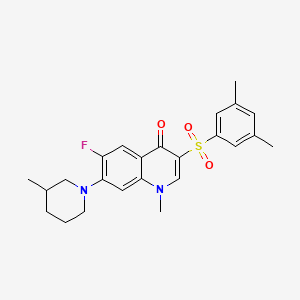
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/new.no-structure.jpg)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)
![(2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2503386.png)
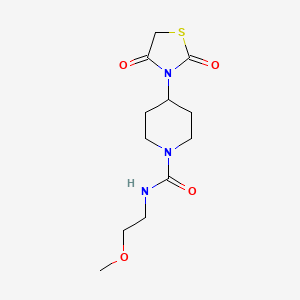
![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)
